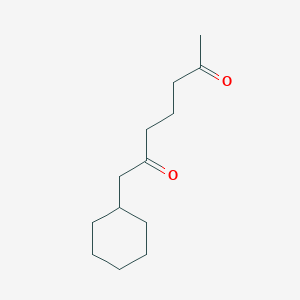

1-Cyclohexylheptane-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60439-23-8 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-cyclohexylheptane-2,6-dione |

InChI |

InChI=1S/C13H22O2/c1-11(14)6-5-9-13(15)10-12-7-3-2-4-8-12/h12H,2-10H2,1H3 |

InChI Key |

WOAQYTKOJSPSRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(=O)CC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexylheptane 2,6 Dione

Retrosynthetic Analysis and Key Disconnection Strategies for Dione (B5365651) Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 1-cyclohexylheptane-2,6-dione, a 1,5-dicarbonyl compound, the most logical disconnection strategies target the carbon-carbon bonds formed during the synthesis.

A primary disconnection approach for 1,5-dicarbonyl compounds involves breaking the C3-C4 or C4-C5 bond, which corresponds to a Michael addition reaction in the forward synthesis. youtube.comyoutube.comamazonaws.com This strategy identifies an enolate (or its equivalent) as the nucleophile (d-synthon) and an α,β-unsaturated carbonyl compound as the electrophile (a-synthon).

Retrosynthetic Analysis of this compound:

Disconnection 1 (C4-C5 bond): This disconnection reveals an enolate derived from acetylcyclohexane and an α,β-unsaturated ketone, specifically pent-1-en-3-one. This is a highly convergent and common strategy for 1,5-dione synthesis.

Disconnection 2 (C3-C4 bond): This approach suggests the reaction of an enolate of 2-heptanone (B89624) with a cyclohexyl-containing α,β-unsaturated carbonyl compound. However, the synthesis of the required electrophile might be more complex than in the first approach.

Another powerful strategy for the synthesis of 1,4-dicarbonyls, which can sometimes be adapted or conceptually considered, is the Stetter reaction. wikipedia.orgchemistry-reaction.comorganic-chemistry.org This reaction involves the conjugate addition of an aldehyde-derived acyl anion equivalent to a Michael acceptor. While typically yielding 1,4-diones, variations and related umpolung strategies can be envisioned for the assembly of 1,5-dicarbonyl frameworks.

Conventional Approaches to Constructing 1,5-Dione Systems

Traditional methods for synthesizing 1,5-diones heavily rely on well-established reactions in organic chemistry, primarily focusing on enolate chemistry and conjugate additions. nih.govacs.org

Enolates are highly versatile nucleophiles in organic synthesis, formed by the deprotonation of a carbonyl compound at the α-carbon. wikipedia.orgmasterorganicchemistry.com The Michael reaction, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, is the most direct and widely used method for synthesizing 1,5-dicarbonyl compounds. wikipedia.org

For the synthesis of this compound, this would involve the reaction of the enolate of acetylcyclohexane with a suitable Michael acceptor like ethyl vinyl ketone. The choice of base and reaction conditions is crucial to ensure the efficient generation of the desired enolate and to minimize side reactions. libretexts.orglibretexts.org

| Reactants | Base | Solvent | Product |

| Acetylcyclohexane and Ethyl vinyl ketone | Sodium ethoxide | Ethanol (B145695) | This compound |

| Enamine of Acetylcyclohexane and Ethyl vinyl ketone | (Self-catalyzed) | Aprotic solvent | This compound (after hydrolysis) |

The Stork enamine synthesis offers a milder alternative to using strong bases for the generation of enolate equivalents. fiveable.meyoutube.com In this approach, a ketone is first converted to an enamine, which then acts as the nucleophile in a Michael addition. Subsequent hydrolysis of the resulting iminium ion yields the 1,5-dione.

Acyl anion equivalents provide an alternative umpolung (reactivity inversion) strategy. study.comrsc.orgchempedia.infonih.gov While direct acyl anions are highly unstable, reagents like dithianes can serve as masked acyl anions. study.com These can be used in multi-step sequences to construct dicarbonyl compounds.

Oxidation reactions are fundamental in the synthesis of carbonyl compounds. fiveable.me While direct oxidation of a saturated precursor to a 1,5-dione is challenging, oxidation can be a key step in a multi-step synthesis. For instance, a precursor alcohol could be oxidized to one of the carbonyl groups.

More relevant to dione synthesis is the oxidation of intermediates. For example, the hydration of an alkynyl ketone can yield a dicarbonyl compound. A gold(I)-catalyzed hydration of alk-5-yn-1-ones has been reported as a method to access 1,5-diketones. rsc.org

Modern and Green Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. This includes the use of catalytic methods and green reaction conditions.

Catalytic methods offer significant advantages in terms of efficiency and sustainability. For the synthesis of 1,5-diones, several catalytic approaches have been developed.

Transition metals are widely used to catalyze a variety of organic transformations. While direct copper-catalyzed oxidation to form a 1,5-dione from a simple hydrocarbon is not a standard reaction, copper catalysts are employed in various reactions that can lead to dicarbonyl compounds. For example, copper-catalyzed conjugate additions are well-known. researchgate.net

More generally, transition metal catalysis is pivotal in modern ketone synthesis. Nickel-catalyzed strategies have been developed for the synthesis of 1,5-diketones from renewable resources like ethanol and methanol (B129727) through a dehydrogenation and C-C coupling process. chemistryviews.org Such approaches represent a move towards more sustainable chemical manufacturing.

Green chemistry principles encourage the use of less hazardous solvents and reagents. One-pot syntheses of 1,5-diketones have been developed in water or ethanol, often catalyzed by simple bases like potassium hydroxide, offering advantages in terms of reduced waste and improved safety. nih.govrsc.orgresearchgate.net These methods often proceed via a Claisen-Schmidt condensation followed by a Michael addition. acs.org

| Catalyst/Promoter | Reaction Type | Key Features |

| Aqueous KOH | Michael Addition | Green solvent (water), high diastereoselectivity, reusable catalyst. rsc.org |

| Nickel(II) acetate/1,10-phenanthroline | Dehydrogenative Coupling | Use of renewable alcohols as building blocks. chemistryviews.org |

| Gold(I) Chloride | Alkyne Hydration | Mild conditions, high yields for specific precursors. rsc.org |

Catalytic Transformations in Aliphatic Ketone and Dione Synthesis

Organocatalysis in Dione Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of 1,5-dione synthesis, organocatalysts are particularly effective in promoting Michael addition reactions, a key step in the formation of the dione backbone.

The Jørgensen–Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is highly effective for the enantioselective Michael addition of aldehydes and ketones to α,β-unsaturated ketones. organic-chemistry.org This catalyst has been successfully used in the direct asymmetric Michael addition of acetophenone (B1666503) to α,β-unsaturated aldehydes, yielding δ-keto aldehydes with high enantioselectivity. organic-chemistry.org Prolinol derivatives, in general, have been identified as outstanding catalysts for the enantioselective preparation of 1,5-ketoaldehydes. nih.gov The mechanism typically involves the formation of an enamine intermediate from the ketone or aldehyde and the secondary amine of the catalyst, which then attacks the Michael acceptor.

Furthermore, the kinetic resolution of 1,5-dicarbonyl compounds can be achieved through a retro-Michael reaction using organocatalysts. nih.gov This process allows for the separation of racemic mixtures of diones, providing access to enantioenriched products. nih.gov

Table 1: Organocatalytic Michael Addition for the Synthesis of 1,5-Dicarbonyl Compounds

| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Jørgensen–Hayashi catalyst | α,β-Unsaturated aldehydes and Acetophenone | δ-Keto aldehydes | up to 82 | up to 98 |

| Diphenylprolinol methyl ether | Simple aldehydes and Nonactivated enones | 1,5-Diketones | High | High |

| Prolinol derivative A | Cinnamaldehyde and Benzyl phenyl ketone | 1,5-Ketoaldehydes | High | High |

Multicomponent Reactions (MCRs) for Complex Dione Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. baranlab.orgslideshare.net While classic MCRs like the Biginelli and Ugi reactions are well-known for producing heterocyclic compounds, the principles of MCRs can be applied to the synthesis of complex acyclic structures, including diones. slideshare.netorganic-chemistry.orgwikipedia.org

For instance, a pseudo-multicomponent reaction has been described for the synthesis of 2,4,6-triarylpyridines, which proceeds through a 1,5-diketone intermediate. nih.gov This reaction involves the condensation of an aldehyde with two equivalents of a ketone. A domino reaction involving a Knoevenagel condensation, Michael addition, and aldol (B89426) condensation can also lead to complex dione structures in a single pot. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of ketones and their derivatives has been successfully translated to flow systems. For example, the Claisen condensation, a fundamental C-C bond-forming reaction used in dione synthesis, has been shown to be more efficient under superheating conditions in a flow reactor, leading to higher yields in shorter reaction times compared to batch methods. acs.org Additionally, photocatalyzed acylations to form ketones have been performed in flow reactors. zenodo.org

Multi-step syntheses can be streamlined in continuous flow, where unstable intermediates are generated and consumed in situ without the need for isolation. zenodo.org This approach is highly advantageous for constructing complex molecules like this compound, as it allows for precise control over reaction parameters at each step of the synthesis.

Table 2: Comparison of Batch vs. Flow Synthesis for Ketone Formation

| Reaction Type | Conditions | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Reaction | Batch, 24 hours | N/A | Lower | nih.gov |

| Aldol Reaction | Flow, 20 minutes | 20 min | 100% Conversion | nih.gov |

| Claisen Condensation | Batch, 3 hours (RT) | N/A | 60 | acs.org |

| Claisen Condensation | Flow, 22 minutes (115 °C) | 22 min | 74 | acs.org |

Ionic Liquid and Solvent-Free Reaction Environments for Diones

The development of environmentally benign synthetic methods is a major focus of modern chemistry. Ionic liquids (ILs) and solvent-free reaction conditions are two prominent approaches in this area.

Ionic liquids, which are salts with low melting points, can serve as both solvents and catalysts in organic reactions. univ-amu.fr Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. Chiral ionic liquids derived from natural amino acids, such as proline, have been used as catalysts for asymmetric Michael additions to produce diones, with the added benefit of catalyst recyclability. mdpi.comresearchgate.netnih.gov The use of ILs can enhance reaction rates and selectivities in Michael additions. univ-amu.fr

Solvent-free synthesis represents an even greener approach, minimizing waste and simplifying product purification. researchgate.net The Michael addition of silyl enol ethers to alkyl vinyl ketones to produce 1,5-diketones has been achieved in high yield through a simple solvent-free reaction on the surface of anhydrous zinc chloride-impregnated alumina. researchgate.net Similarly, the synthesis of 1,5-diketones from aldehydes and ketones has been successfully carried out under solvent-free conditions. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of an unsymmetrical dione like this compound presents challenges in chemo- and regioselectivity. Controlling the reactivity of the two non-equivalent carbonyl groups is crucial for subsequent functionalization.

A significant challenge in the one-pot synthesis of unsymmetrical 1,5-diones from an aldehyde and two different ketones is the potential for the formation of a mixture of products, including two symmetrical diones. A strategy to overcome this is a sequential one-pot reaction. tandfonline.com In this approach, the aldehyde is first reacted with one of the ketones to form a chalcone (B49325) (an α,β-unsaturated ketone). Subsequently, the second ketone is added to undergo a Michael addition to the chalcone, leading to the desired unsymmetrical 1,5-dione with high regioselectivity. tandfonline.com

The chemoselectivity of the dione's carbonyl groups can be exploited in subsequent reactions. The steric and electronic differences between the cyclohexyl-adjacent ketone and the other ketone can allow for selective reactions, such as protection, reduction, or enolization at one site over the other. The presence of multiple reaction sites in 1,5-dicarbonyl compounds allows for a range of functionalizations, but requires careful control of reaction conditions to achieve the desired selectivity. researchgate.netimist.ma

Synthetic Strategies for Related Dione and Cyclohexylketone Analogues

The synthetic methodologies for this compound can be extended to a variety of related dione and cyclohexylketone analogues.

The synthesis of cyclohexanones is a well-established field, with methods including the reduction of phenols and the oxidation of cyclohexane (B81311) derivatives. nih.gov More advanced methods involve tandem carbene and photoredox-catalyzed [5+1] cycloadditions to create substituted cycloalkanones. nih.gov Functionalized cyclohexenone derivatives can be prepared through gold(I)-catalyzed domino cyclizations of diynes. nih.gov

For the synthesis of the cyclohexylketone moiety, several methods are available. These include the reaction of cyclohexanecarboxylic acid with organolithium reagents, or the Friedel-Crafts reaction of a cyclohexanecarbonyl chloride with an appropriate aromatic compound in the case of aryl cyclohexyl ketones. google.comorgsyn.org

The synthesis of other dione analogues, such as cyclohexane-1,3-diones, can be achieved through a consecutive Michael-Claisen process. organic-chemistry.org The versatility of these synthetic routes allows for the creation of a diverse library of dione and cyclohexylketone compounds for various applications.

Elucidation of Reaction Mechanisms in 1 Cyclohexylheptane 2,6 Dione Transformations

Mechanistic Pathways of Dione (B5365651) Formation and Reactivity

The synthesis of 1,5-dicarbonyl compounds, such as 1-cyclohexylheptane-2,6-dione, is a cornerstone of organic synthesis due to their utility as precursors for cyclic compounds. A primary and highly effective method for the formation of the 1,5-dione backbone is the Michael addition reaction. wikipedia.orgyoutube.com This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. wikipedia.org

In a plausible synthetic route to this compound, an enolate derived from cyclohexyl methyl ketone would act as the Michael donor. The Michael acceptor would be an appropriate α,β-unsaturated ketone, such as 1-penten-3-one. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the cyclohexyl methyl ketone to form the nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of a new carbon-carbon bond and, after a protonation step, the desired 1,5-dione. youtube.com

The reactivity of 1,5-diones like this compound is characterized by the interplay of its two carbonyl groups. A significant reaction pathway for 1,5-diones is the intramolecular aldol (B89426) condensation. libretexts.orglibretexts.org In the presence of a base, an enolate can form at one of the α-carbons (C1, C3, C5, or C7). This enolate can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the other ketone group. This leads to the formation of a cyclic β-hydroxy ketone, which can then undergo dehydration to yield a cyclic α,β-unsaturated ketone. libretexts.org For this compound, this can result in the formation of a six-membered ring, which is thermodynamically favored. libretexts.orglibretexts.org

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Michael Addition | Cyclohexyl methyl ketone enolate + 1-Penten-3-one | Enolate | 1,5-Dione |

| Intramolecular Aldol Condensation | This compound | Enolate | Cyclic α,β-unsaturated ketone |

Investigation of Carbonyl Group Reactivity in this compound

The two carbonyl groups in this compound are the primary sites of reactivity. These carbonyl carbons are electrophilic and are susceptible to nucleophilic attack. wikipedia.org A wide range of nucleophiles can react with the carbonyl groups, including organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides, amines, and alcohols. wikipedia.org

The addition of a Grignard reagent, for example, would lead to the formation of a tertiary alcohol after an aqueous workup. The reaction proceeds via the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated. Given that there are two carbonyl groups in this compound, the reaction can potentially occur at one or both sites, depending on the stoichiometry of the Grignard reagent used.

Another key aspect of carbonyl reactivity is the acidity of the α-hydrogens. wikipedia.org The hydrogens on the carbons adjacent to the carbonyl groups (C1, C3, C5, and C7) are significantly more acidic than typical alkane hydrogens due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. wikipedia.orgwikipedia.org This acidity allows for the formation of enolates, which are potent nucleophiles and key intermediates in many reactions of diones.

Enolization and Tautomerism Studies of the Dione System

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess α-hydrogens, including this compound. organicchemistrytutor.comperlego.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, the keto form (the dione) and the enol form (containing a hydroxyl group and a carbon-carbon double bond). libretexts.org

For this compound, several enol tautomers are possible, arising from the deprotonation of any of the four α-carbons. The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. organicchemistrytutor.com In most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. perlego.com However, in dicarbonyl compounds, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. organicchemistrytutor.comlibretexts.org

In the case of this compound, enolization can lead to the formation of a conjugated system if the resulting double bond is in conjugation with the other carbonyl group. Furthermore, the formation of an enol can create a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the oxygen of the other carbonyl group, which can further stabilize the enol tautomer. organicchemistrytutor.com

| Factor | Effect on Enol Stability | Relevance to this compound |

| Conjugation | Stabilizing | Enolization can create a conjugated enone system. |

| Intramolecular H-bonding | Stabilizing | A pseudo-six-membered ring can form via hydrogen bonding in the enol form. |

| Solvent Polarity | Varies | Polar solvents can influence the position of the tautomeric equilibrium. |

Role of Intermediates in Reactions Involving this compound

Reaction intermediates are transient species that are formed during a chemical reaction and are subsequently converted into products. lumenlearning.comwikipedia.org In the transformations of this compound, enolates are arguably the most crucial reactive intermediates. wikipedia.orgmasterorganicchemistry.com An enolate is an anion formed by the deprotonation of an α-carbon of a carbonyl compound. wikipedia.org

The formation of an enolate from this compound can be achieved by treatment with a suitable base. The choice of base and reaction conditions can influence which of the possible enolates is formed (see section 3.5). Once formed, the enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org While the charge is predominantly on the more electronegative oxygen, enolates typically react as carbon nucleophiles. masterorganicchemistry.com

These enolate intermediates are central to a variety of synthetic transformations. For instance, in an alkylation reaction, the enolate can attack an alkyl halide to form a new carbon-carbon bond at the α-position. In the context of the intramolecular aldol condensation mentioned earlier, the enolate is the key intermediate that initiates the ring-forming cyclization. libretexts.org The stability and reactivity of these intermediates are paramount in determining the course of the reaction. nih.gov

Kinetic and Thermodynamic Aspects of Dione Reactions

The reactions of diones like this compound can often lead to different products depending on whether the reaction is under kinetic or thermodynamic control. youtube.comkhanacademy.org This is particularly relevant in the formation of enolates when there are multiple non-equivalent α-protons, as is the case with this compound (protons at C1, C3, C5, and C7 are all chemically distinct).

The kinetic enolate is the enolate that is formed the fastest. It is typically formed by removing the most sterically accessible α-proton. This is usually achieved by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures in an aprotic solvent. bham.ac.uk

The thermodynamic enolate is the most stable enolate. It is generally the more substituted enolate, as this leads to a more substituted and thus more stable double bond in the enolate structure. The formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as using a weaker base (like an alkoxide) at higher temperatures in a protic solvent. bham.ac.uk

The choice between kinetic and thermodynamic control can therefore be used to selectively form a desired product. For example, in an alkylation reaction of this compound, if the goal is to alkylate the least substituted α-carbon, kinetic conditions would be employed. Conversely, to alkylate the more substituted α-carbon, thermodynamic conditions would be chosen. The stability of the transition states leading to the intermediates and the stability of the final products are the determining factors for the kinetic and thermodynamic outcomes, respectively. youtube.comnih.gov

| Control | Conditions | Enolate Formed | Product |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature, aprotic solvent | Less substituted, formed faster | Product from reaction at the least hindered α-carbon |

| Thermodynamic | Weaker base (e.g., NaOR), higher temperature, protic solvent | More substituted, more stable | Product from reaction at the more substituted α-carbon |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Cyclohexylheptane 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of 1-Cyclohexylheptane-2,6-dione. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

The 1H and 13C NMR spectra of this compound are predicted to show distinct signals corresponding to the cyclohexyl and the heptanedione moieties. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, particularly the deshielding effect of the two carbonyl groups.

1H NMR Analysis: The proton spectrum would be characterized by signals for the cyclohexyl ring protons and the protons along the heptane (B126788) chain. The protons on carbons adjacent to the carbonyls (C1, C3, C5, and C7) are expected to be shifted downfield. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region, typical for saturated carbocycles. docbrown.inforsc.org

13C NMR Analysis: The 13C NMR spectrum would be distinguished by two signals in the far downfield region (typically δ 205-215 ppm) corresponding to the two ketone carbonyl carbons (C2 and C6). illinois.edu The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-45 ppm), while the carbons of the heptane chain would show shifts influenced by their proximity to the carbonyl groups. docbrown.info Carbons alpha to the carbonyls (C1, C3, C5, C7) would be deshielded and appear at higher chemical shifts compared to the more central C4 carbon.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted 13C Chemical Shift (δ, ppm) |

| C1 | ~2.5 - 2.7 | Doublet of doublets (dd) | ~50 - 55 |

| C2 | - | - | ~210 - 215 |

| C3 | ~2.4 - 2.6 | Triplet (t) | ~40 - 45 |

| C4 | ~1.8 - 2.0 | Quintet (quint) | ~20 - 25 |

| C5 | ~2.4 - 2.6 | Triplet (t) | ~40 - 45 |

| C6 | - | - | ~208 - 213 |

| C7 | ~2.1 - 2.3 | Singlet (s) | ~28 - 33 |

| Cyclohexyl-CH | ~1.6 - 1.9 | Multiplet (m) | ~40 - 45 |

| Cyclohexyl-CH₂ | ~1.0 - 1.8 | Multiplet (m) | ~25 - 35 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's structural connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as the C1-H proton and its neighboring proton on the cyclohexyl ring, as well as sequential correlations along the C3-C4-C5 chain segment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This technique allows for the definitive assignment of each carbon atom that bears protons, linking the data from the 1H and 13C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). science.gov This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, HMBC would be crucial for establishing the connection between the C1 protons and the C2 carbonyl carbon, as well as correlations from the C7 methyl protons to the C6 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. wikipedia.org Correlations between certain cyclohexyl protons and protons on the heptanedione chain could reveal the spatial orientation of the ring relative to the chain.

In situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time directly within the NMR spectrometer. magritek.comed.ac.uk This technique can be applied to study the synthesis of this compound, providing valuable data on reaction kinetics, the formation of intermediates, and potential side products. researchgate.netnih.gov By tracking the disappearance of reactant signals and the concurrent appearance and rise of product signals at their characteristic chemical shifts, a detailed kinetic profile of the reaction can be constructed. This allows for precise determination of reaction endpoints and optimization of reaction conditions. magritek.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by focusing on the vibrational modes of molecular bonds. americanpharmaceuticalreview.com It is particularly sensitive to the presence of specific functional groups, such as the carbonyls in this compound.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration. For simple, acyclic ketones, this band typically appears in the range of 1710-1740 cm⁻¹. pg.edu.plspectroscopyonline.com Since the two carbonyl groups at the C2 and C6 positions are electronically isolated by three methylene (B1212753) groups, they are expected to vibrate independently, likely resulting in a single, intense absorption band near 1715 cm⁻¹. msu.edu

The exact position of the carbonyl stretching frequency can be influenced by various environmental factors:

Solvent Polarity: In polar, hydrogen-bond-donating solvents, the C=O frequency tends to shift to a lower wavenumber (red shift) due to the weakening of the double bond through intermolecular interactions.

Conjugation: While not present in this saturated dione (B5365651), conjugation with a C=C double bond or an aromatic ring would lower the stretching frequency significantly. libretexts.org

Raman spectroscopy would also detect the C=O stretch, although it is typically a weaker band compared to its IR counterpart unless resonance enhancement occurs.

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H (aliphatic) stretch | 2850 - 3000 | Medium-Strong | 2850 - 3000 | Strong |

| C=O stretch | ~1715 | Very Strong | ~1715 | Medium |

| CH₂ bend (scissoring) | ~1465 | Medium | ~1465 | Medium |

| C-C stretch | 1000 - 1250 (fingerprint) | Medium-Weak | 800 - 1200 | Medium-Weak |

The inherent flexibility of the heptane chain and the chair-boat conformational possibilities of the cyclohexyl ring mean that this compound can exist as a mixture of different conformers in solution. Vibrational spectroscopy is a sensitive probe of these conformational changes, as different spatial arrangements of atoms can lead to distinct vibrational frequencies. nih.govresearchgate.net

While the C=O stretch may not be highly sensitive to subtle conformational changes in the alkyl chain, the "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹) contains a wealth of information from C-C stretching and CH₂ bending/rocking/twisting modes. nih.gov Detailed analysis of this region, often aided by computational methods like Density Functional Theory (DFT), can help identify bands that are characteristic of specific conformers. Low-temperature studies can also be employed to "freeze out" the conformational equilibrium, potentially allowing for the observation of individual conformers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, Electron Ionization (EI) mass spectrometry would be employed to induce fragmentation. The high-energy electrons used in EI cause the molecule to ionize and break apart in predictable ways, based on the stability of the resulting fragments. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern provides a molecular fingerprint that helps to elucidate the original structure.

For this compound, key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl groups, McLafferty rearrangements, and cleavage of the cyclohexyl ring.

Alpha-Cleavage: This involves the breaking of the bond between a carbonyl group and an adjacent carbon. This is a common fragmentation for ketones and results in the formation of a stable acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

Cyclohexyl Ring Fragmentation: The cyclohexyl group itself can undergo fragmentation, often by losing ethene (a mass loss of 28 Da) to form a stable radical cation. msu.edu

These predictable fragmentation patterns allow for the structural confirmation of the molecule.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS :heavy_check_mark: Table is interactive. You can sort, filter, and search it.

| m/z Value (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C13H22O2]+• | Molecular Ion (M+•) |

| 195 | [C12H19O2]+ | Loss of methyl radical (•CH3) |

| 167 | [C10H15O2]+ | Alpha-cleavage, loss of propyl radical (•C3H7) |

| 128 | [C7H8O2]+• | McLafferty rearrangement |

| 127 | [C8H15O]+ | Alpha-cleavage, loss of •CH2COCH3 |

| 99 | [C6H11O]+ | Alpha-cleavage, loss of •C7H11O |

| 83 | [C6H11]+ | Cleavage of the bond connecting the ring and chain |

| 71 | [C4H7O]+ | Acylium ion from cleavage next to C6-carbonyl |

| 55 | [C4H7]+ | Fragment from cyclohexyl ring |

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to four or more decimal places. pressbooks.pub This high level of precision is crucial for determining the exact elemental composition of a molecule and its fragments. For this compound, the molecular formula is C13H22O2. HRMS can distinguish this composition from other potential formulas that have the same nominal mass.

The ability to obtain an exact mass provides a high degree of confidence in the identification of the compound, confirming the molecular formula and corroborating the identity of fragments observed in the MS/MS spectrum. gcms.cz

Table 2: Exact Mass Determination of C13H22O2 and Distinction from Isobaric Compounds :heavy_check_mark: Table is interactive. You can sort, filter, and search it.

| Molecular Formula | Nominal Mass (amu) | Monoisotopic (Exact) Mass (amu) |

|---|---|---|

| C13H22O2 | 210 | 210.16198 |

| C12H18O3 | 210 | 210.12560 |

| C14H26O | 210 | 210.19837 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. springernature.com It is an ideal method for assessing the purity of a volatile or semi-volatile compound like this compound and for identifying any volatile impurities. sums.ac.ir

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a long capillary column. unito.it Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The resulting chromatogram shows peaks corresponding to each separated substance, and the area of each peak is proportional to its concentration. The mass spectrum of the main peak would be used to confirm the identity of this compound, while the spectra of smaller peaks would be used to identify impurities, such as residual solvents, starting materials, or byproducts from the synthesis. biomedpharmajournal.org

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is accessible)

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This method is contingent upon the ability to grow a suitable, high-quality single crystal of the compound. If a crystalline form of this compound is accessible, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal lattice. Currently, there are no publicly available crystal structures for this compound in crystallographic databases.

Chromatographic and Separation Science Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the analysis and purification of organic compounds. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in a liquid phase. For this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the carbonyl groups exhibit some UV absorbance, or more powerfully with a mass spectrometer (LC-MS). HPLC is particularly useful for purity assessment and can also be scaled up for preparative isolation of the pure compound.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is highly effective for the analysis of volatile and thermally stable compounds. For purity assessment, a GC equipped with a Flame Ionization Detector (FID) would provide high sensitivity and quantitative data on the percentage purity of a this compound sample. Different capillary columns with varying polarities can be used to optimize the separation from potential impurities.

Both HPLC and GC are cornerstone techniques for quality control, allowing for the precise quantification of a compound's purity and the detection and identification of any contaminants.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethene |

| Methanol |

Computational and Theoretical Investigations of 1 Cyclohexylheptane 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. sapub.org These calculations solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties. sapub.org For a molecule like 1-Cyclohexylheptane-2,6-dione, these methods are crucial for exploring its electronic features and stable geometries.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, providing a powerful tool for geometry optimization and the analysis of electronic properties. nih.gov

For this compound, DFT calculations are employed to locate the minimum energy structures, corresponding to the most stable three-dimensional arrangements of the atoms. This process involves systematically adjusting atomic coordinates to find the geometry with the lowest possible ground state energy. nih.gov The choice of functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-31G(d) or larger, is critical for obtaining reliable results. nih.govnih.gov

Key electronic structure parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. DFT also provides insights into the charge distribution and electrostatic potential, highlighting the electrophilic and nucleophilic regions of the molecule, particularly around the two ketone functionalities.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value (Illustrative) | Significance |

| Total Energy (Hartree) | -735.123 | Ground state energy of the optimized geometry. |

| HOMO Energy (eV) | -6.85 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.23 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.62 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.78 | Measures the overall polarity of the molecule. |

Table 2: Optimized Geometric Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | C2=O | 1.21 Å |

| Bond Length | C6=O | 1.22 Å |

| Bond Length | C1-Cyclohexyl | 1.54 Å |

| Bond Angle | C1-C2-C3 | 118.5° |

| Dihedral Angle | C1-C2-C3-C4 | 175.2° |

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they can provide higher accuracy for electronic properties, especially where electron correlation effects are significant.

For this compound, high-level ab initio calculations, such as CCSD(T), can be used to benchmark the results obtained from DFT. This is particularly important for accurately determining reaction energies and activation barriers where DFT functionals might be less reliable. These methods provide a more rigorous description of electron correlation, which is the interaction between electrons, leading to more precise energy calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations are invaluable for understanding the flexibility of the heptane-2,6-dione chain and the conformational changes of the cyclohexyl ring, such as the chair-boat interconversion. nih.govmdpi.com By simulating the molecule over nanoseconds or longer, it is possible to map out the potential energy surface and identify the most populated conformations and the energy barriers between them.

Furthermore, explicit solvent models in MD simulations can reveal how interactions with solvent molecules (e.g., water or an organic solvent) influence the conformational preferences of the molecule. Hydrogen bonding between the ketone oxygens and protic solvents, for instance, can stabilize certain conformations over others. These simulations can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation. nih.govyoutube.com

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govyoutube.com The predicted shifts for different conformations can be averaged based on their calculated population to yield a theoretical spectrum that can be compared with experimental results. This comparison is crucial for confirming the dominant solution-state structure.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared to experimental spectra to identify characteristic peaks. researchgate.net For instance, the calculated frequencies for the C=O stretching modes of the two ketone groups can help in assigning the strong absorption bands typically observed in the 1700-1725 cm-1 region of the IR spectrum. libretexts.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Assignment |

| 13C NMR | Chemical Shift | 209.5 ppm | C2 Carbonyl Carbon |

| 13C NMR | Chemical Shift | 210.1 ppm | C6 Carbonyl Carbon |

| 1H NMR | Chemical Shift | 2.55 ppm | Protons on C5 |

| IR | Vibrational Frequency | 1718 cm-1 | C=O Stretch |

| IR | Vibrational Frequency | 2935 cm-1 | C-H Stretch (Cyclohexyl) |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the means to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. acs.orgrsc.org This involves locating and characterizing transition state (TS) structures, which are the energy maxima along the reaction coordinate.

For this compound, this approach can be used to study various potential reactions, such as enolization, aldol-type reactions, or oxidation. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. These computational studies can distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. researchgate.net

Conformational Analysis of the Cyclohexyl and Heptane-2,6-dione Moieties

Cyclohexyl Moiety: The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.me When substituted, as in this molecule, the substituent (the heptanedione chain) can occupy either an axial or an equatorial position. The conformation with the bulky substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial steric interactions. libretexts.orglibretexts.org Computational analysis can precisely quantify the energy difference between the axial and equatorial conformers. openochem.org

The interplay between the preferred conformation of the cyclohexyl ring and the low-energy conformations of the aliphatic chain dictates the global minimum energy structure of the entire molecule. Understanding this complex conformational landscape is essential for predicting the molecule's physical and chemical behavior. sapub.org

Structure Reactivity Relationships Srr of 1 Cyclohexylheptane 2,6 Dione

Influence of the Cyclohexyl Moiety on Dione (B5365651) Reactivity

The cyclohexyl group, a bulky and non-polar substituent, exerts a profound influence on the reactivity of the adjacent carbonyl group at the C2 position in 1-Cyclohexylheptane-2,6-dione. This influence is primarily steric in nature. The sheer size of the cyclohexyl ring creates significant steric hindrance, shielding the C2 carbonyl from the approach of nucleophiles. spcmc.ac.inyoutube.com This steric congestion is more pronounced compared to a linear alkyl group of similar mass, due to the conformational rigidity of the cyclohexane (B81311) ring.

This steric hindrance leads to a significant decrease in the rate of nucleophilic addition at the C2 carbonyl compared to the less hindered C6 carbonyl. libretexts.orglearncbse.in In reactions involving bulky nucleophiles, this effect can be so substantial that it leads to high regioselectivity, with the reaction occurring almost exclusively at the C6 position. Furthermore, the presence of the cyclohexyl group can influence the stability of the transition state during a reaction; any increase in steric crowding in the transition state relative to the ground state will slow the reaction down, a phenomenon known as steric hindrance. spcmc.ac.in

Impact of Chain Length and Carbonyl Position on Reaction Selectivity

The heptane (B126788) chain in this compound provides a flexible spacer between the two carbonyl groups. The length of this alkyl chain is a critical determinant of the molecule's physical and chemical properties. patsnap.comnih.gov The seven-carbon chain allows the molecule to adopt various conformations, which can influence the accessibility of the two carbonyl groups.

The placement of the carbonyls at the C2 and C6 positions classifies the molecule as a 1,5-dione. This specific arrangement is crucial for its reactivity, particularly in intramolecular reactions. 1,5-diones are key precursors in the synthesis of various six-membered heterocyclic compounds, such as pyridines and pyrylium (B1242799) salts, through condensation reactions with reagents like ammonia (B1221849) or hydrazines. researchgate.netnih.gov The flexibility of the heptane chain allows the molecule to fold into a conformation that brings the two carbonyl groups into proximity, facilitating intramolecular cyclization reactions. The length of the alkyl chain can affect the rate and yield of such cyclizations. nih.gov

The differing substitution at either end of the chain—a cyclohexyl group versus a methyl group—creates two distinct reactive sites. The selectivity of a reaction is therefore highly dependent on the nature of the reagent and reaction conditions. Small nucleophiles might react at both carbonyls, whereas bulkier reagents will preferentially attack the sterically less encumbered C6 carbonyl.

Steric and Electronic Effects on Nucleophilic Addition to Carbonyls

Nucleophilic addition is a fundamental reaction of ketones. The rate and outcome of this reaction are dictated by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones because they have only one alkyl group, leading to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org In this compound, both functional groups are ketones, but their local environments are different.

Steric Effects: The C2 carbonyl is significantly more sterically hindered than the C6 carbonyl. The bulky cyclohexyl group acts as a shield, making it difficult for nucleophiles to approach the electrophilic carbon atom. spcmc.ac.innih.gov The C6 carbonyl, flanked by a methyl group and a portion of the alkyl chain, is far more accessible. This difference in steric accessibility is the primary driver for regioselectivity in nucleophilic additions. For instance, in Grignard reactions or hydride reductions, the nucleophile will preferentially attack the C6 position. sigmaaldrich.comresearchgate.net

Electronic Effects: Alkyl groups are electron-donating, which slightly destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic. The cyclohexyl group at C1 and the pentyl chain at C7 both exert a positive inductive effect on their respective adjacent carbonyls. learncbse.in The larger alkyl substituent (cyclohexyl) at C2 might be expected to have a slightly stronger deactivating effect than the group at C6, but this electronic difference is minor compared to the substantial steric differences. The primary electronic factor governing reactivity is the inherent polarity of the C=O bond, which makes the carbon atom susceptible to nucleophilic attack. mlsu.ac.in

| Carbonyl Position | Adjacent Substituent | Steric Hindrance | Electronic Effect (+I) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Cyclohexyl | High | Weakly Deactivating | Low |

| C6 | Methyl | Low | Weakly Deactivating | High |

Comparative Reactivity with Related Aliphatic and Cyclic Ketones

To understand the reactivity of this compound, it is useful to compare it with simpler ketones.

Versus Aliphatic Ketones: Compared to a simple linear aliphatic dione like 2,6-heptanedione, the presence of the cyclohexyl group makes the C2 carbonyl of this compound significantly less reactive. The C6 carbonyl, however, would exhibit reactivity comparable to that of 2-heptanone (B89624). In general, the reactivity of aliphatic ketones decreases as the steric bulk of the alkyl groups increases. learncbse.in For example, di-tert-butyl ketone is extremely unreactive towards nucleophiles due to overwhelming steric hindrance.

Versus Cyclic Ketones: The reactivity of the C2 carbonyl can also be compared to cyclohexyl methyl ketone. The principles of steric hindrance from the cyclohexyl group would be similar. Cyclic ketones like cyclohexanone (B45756) have their own unique reactivity profiles influenced by ring strain and torsional strain. Nucleophilic attack on cyclohexanone, for instance, can occur from either the axial or equatorial face, with the stereochemical outcome depending on a balance between steric and stereoelectronic effects. acs.orgresearchgate.net The C2 carbonyl in this compound, being part of an acyclic chain, does not experience these specific cyclic strains, but its reactivity is dominated by the steric bulk of the attached ring.

| Ketone | Structural Features | Relative Reactivity |

|---|---|---|

| Acetone (Propanone) | Small methyl groups | High |

| 2-Heptanone | Linear alkyl chain | Moderate |

| Cyclohexanone | Cyclic, subject to ring strain | Moderate-High |

| C6 Carbonyl of Target Molecule | Similar to 2-heptanone | Moderate |

| C2 Carbonyl of Target Molecule | Bulky cyclohexyl group | Low |

| Di-tert-butyl ketone | Very bulky tert-butyl groups | Very Low |

Investigation of Keto-Enol Tautomeric Equilibria and Their Role in Reactivity

Like most carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. scienceinfo.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com The keto form is generally more stable and thus predominates for simple ketones. libretexts.orgfiveable.me

The dione has three potential sites for enolization: the C1, C3, and C5 positions.

Enolization at C1 or C3: Enolization involving the C2 carbonyl can occur towards C1 (on the cyclohexyl ring) or C3 (on the heptane chain).

Enolization at C5 or C7: Enolization involving the C6 carbonyl can occur towards C5 or C7.

The stability of the resulting enol is influenced by factors such as conjugation and intramolecular hydrogen bonding. perlego.com In 1,5-diones, the potential for forming a stable six-membered ring via intramolecular hydrogen bonding (as seen in 1,3-diones) is absent. libretexts.orgperlego.com Therefore, the enol content is expected to be low, similar to that of simple acyclic ketones.

Chemical Transformations and Derivatization Strategies for 1 Cyclohexylheptane 2,6 Dione

Functionalization at the Carbonyl Centers

The two carbonyl groups in 1-cyclohexylheptane-2,6-dione are primary sites for nucleophilic attack and condensation reactions, allowing for a wide range of chemical modifications.

Condensation Reactions with Carbonyls (e.g., Knoevenagel, aldol)

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. wikipedia.org For this compound, reaction with compounds like malonic esters or cyanoacetates in the presence of a catalyst such as piperidine or pyridine would be expected to yield α,β-unsaturated products at one or both carbonyl positions. wikipedia.org The specific outcome would depend on the stoichiometry of the reactants and the reaction conditions. Sequential reactions involving Knoevenagel condensation can lead to the formation of more complex cyclic structures. nih.gov

Aldol (B89426) Condensation: As a 1,5-dicarbonyl compound, this compound has the potential to undergo an intramolecular aldol condensation. libretexts.orglibretexts.org Treatment with a base would lead to the formation of an enolate at one of the α-carbons (C3 or C7), which could then attack the other carbonyl group. This intramolecular reaction is expected to form a six-membered ring, resulting in a substituted cyclohexenone derivative. libretexts.orglibretexts.orgyoutube.com The analogous intramolecular aldol cyclization of heptane-2,6-dione is known to produce a cyclohexenone product. libretexts.orgyoutube.comchegg.com

Formation of Imines, Oximes, and Hydrazones

Imines: The reaction of this compound with primary amines would lead to the formation of imines, also known as Schiff bases. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions with the elimination of water. Depending on the molar ratio of the reactants, mono- or di-imines could be synthesized.

Oximes: Treatment of the dione (B5365651) with hydroxylamine (NH₂OH) or its salts would yield oximes. arpgweb.com This reaction is a reliable method for the derivatization of ketones and can be used to form mono- or di-oximes of this compound. arpgweb.comnih.gov The synthesis of oximes from ketones like cyclohexanone (B45756) is a well-established industrial process. researchgate.netgoogle.com

Hydrazones: Condensation of this compound with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) would produce the corresponding hydrazones. dergipark.org.tr These derivatives are often crystalline solids and can be useful for characterization. The reaction conditions can be controlled to favor the formation of mono- or di-hydrazones.

Reactions Involving the α-Methylene Groups of the Dione

The methylene groups adjacent to the carbonyls (at the C3, C5, and C7 positions) are activated and can be deprotonated to form enolates, which are key intermediates for various C-C bond-forming reactions.

Alkylations and Acylations of Active Methylene

Alkylation: In the presence of a suitable base, the α-methylene protons can be removed to form an enolate ion. This nucleophilic enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. The regioselectivity of this reaction (i.e., which α-position is alkylated) would depend on the reaction conditions, such as the base used, temperature, and solvent.

Acylation: Similarly, the enolate of this compound can react with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at an α-carbon. This reaction leads to the formation of a β-dicarbonyl moiety, which itself can be a versatile synthetic intermediate. Studies on 2-acyl-cyclohexane-1,3-diones demonstrate the utility of such acylation reactions. nih.gov

Halogenation Reactions

The α-methylene positions of this compound can be halogenated under either acidic or basic conditions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the dione will form an enol. This enol will then react with a halogen (Cl₂, Br₂, or I₂) to give the α-halogenated dione.

Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. In the case of methyl ketones, the haloform reaction can occur if excess base and halogen are used.

Transformations of the Cyclohexyl Ring

While the primary reactivity of this compound is centered around the dione functionality, the cyclohexyl ring can also undergo chemical transformations, although these typically require more forcing conditions.

Dehydrogenation/Aromatization: Under certain catalytic conditions, such as heating with a palladium catalyst, the cyclohexyl ring could potentially be dehydrogenated to form a phenyl group, yielding 1-phenylheptane-2,6-dione.

Ring Opening: Oxidative cleavage of the cyclohexyl ring is a possible transformation, although it would require potent oxidizing agents and would likely also affect the dione portion of the molecule.

Free-Radical Halogenation: Halogenation at the cyclohexyl ring could be achieved using free-radical conditions (e.g., N-bromosuccinimide with a radical initiator). This would likely lead to a mixture of products, with substitution occurring at various positions on the ring.

Applications in Synthetic Chemistry and Materials Science

Precursor for the Synthesis of Advanced Organic Molecules

The 1,5-dione motif is a well-established and crucial building block in organic synthesis, primarily for the construction of functionalized five- and six-membered ring systems. nih.gov These heterocyclic and polycyclic aromatic compounds are foundational to the development of natural products, medicinal compounds, and functional materials. nih.gov The strategic placement of the two carbonyl groups in 1,5-diketones allows for cyclization reactions with various reagents to form a diverse array of complex molecules.

Derivatives of 1,5-diketones are key intermediates in the synthesis of numerous heterocyclic compounds. nih.gov For instance, they can undergo cyclization with ammonium (B1175870) acetate, which serves as a nitrogen source, to produce substituted pyridines. nih.govnih.gov This method is a common approach for creating pyridine-based molecules under catalyst-free conditions. nih.gov Beyond pyridines, 1,5-diones are precursors to other important heterocycles such as:

Quinolines nih.gov

Pyrylium (B1242799) salts nih.gov

Thiophenes nih.gov

Similarly, cyclohexane-1,3-dione derivatives are recognized as versatile precursors for a plethora of synthetically significant compounds, including various heterocycles like 1,2,4-triazines, pyrans, and fused pyridine derivatives. nih.govresearchgate.net The reactivity of the dicarbonyl groups, often in their enol form, facilitates the synthesis of these complex structures. researchgate.netscribd.com The value of these dione (B5365651) precursors lies in their ability to participate in multi-component reactions and cascade reactions, enabling the efficient construction of intricate molecular architectures from simpler starting materials. nih.govacs.org

Table 1: Examples of Heterocyclic Compounds Synthesized from Dione Precursors

| Precursor Type | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| 1,5-Diketone | Ammonium Acetate | Pyridine nih.govnih.gov |

| 1,5-Diketone | --- | Quinoline nih.gov |

| 1,5-Diketone | --- | Pyrylium nih.gov |

| Cyclohexane-1,3-dione derivative | Diazonium Salt / Phenylisothiocyanate | 1,2,4-Triazine nih.gov |

| Cyclohexane-1,3-dione derivative | Aromatic Aldehydes / Malononitrile | Fused Pyran nih.gov |

| Cyclohexane-1,3-dione derivative | Aromatic Aldehydes / Ethyl Cyanoacetate | Fused Pyridine nih.gov |

Monomer or Building Block in Polymer Chemistry

The dione functionality, such as that present in 1-Cyclohexylheptane-2,6-dione, offers potential for its use as a monomer or a key building block in polymer chemistry. Specialty monomers are high-value building blocks designed to impart unique performance characteristics to polymers. teckrez.com The ability to incorporate specific segments into a polymer backbone allows for the customization of material properties. specialchem.com

While direct polymerization of 1,5-diones is not a common route, their derivatives can be employed in polymerization processes. For example, compounds like indane-1,3-dione are used as electron acceptors in the design of photoinitiators for polymerization. mdpi.com Furthermore, the cyclohexane (B81311) ring is a component of commercially relevant polymers. A catalytic polymerization process using cyclohexene oxide and carbon dioxide yields poly(cyclohexene carbonate), an ABA-block polymer. nih.gov This demonstrates the utility of the cyclohexane scaffold in creating polymers with specific properties like thermal stability and toughness. nih.gov

The transformation of the dione functional groups into other reactive moieties, such as diols, can also create pathways for polymerization. Diols are crucial in the production of polyesters and polyurethanes, forming strong and flexible polymers. specialchem.com Therefore, the reduction of a dione like this compound could yield a diol monomer suitable for condensation polymerization, with the cyclohexyl group potentially enhancing properties like moisture resistance and durability.

Role in Organic Electronics and Optical Materials (as a dione-containing scaffold)

Dione-containing scaffolds are integral to the design of advanced organic materials for electronic and optical applications. These scaffolds often serve as the core of organic semiconductors, which are valued for their potential in creating flexible, cost-effective electronic devices. nih.gov The electron-accepting nature of the dione moiety is particularly useful in constructing donor-acceptor type organic semiconductors. researchgate.net

Various dione derivatives have been successfully incorporated into materials for organic electronics:

Indane-1,3-dione: This scaffold is a versatile building block used in the design of dyes for solar cells and chromophores for non-linear optical (NLO) applications. mdpi.com

Diketopyrrolopyrrole (DPP): DPP derivatives are widely used as electron-withdrawing units in conjugated systems for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.net

Naphthalene Diimides (NDI): These compounds are promising building blocks for high-performance organic semiconductors due to their rigid and coplanar π-conjugated backbones and suitable energy levels. bohrium.com

Benzo[i]pentahelicene-3,6-dione: This helically shaped quinone has been used as the semiconducting layer in OTFTs, demonstrating hole mobilities suitable for electronic applications. nih.gov

The incorporation of a dione-containing scaffold allows for the fine-tuning of a material's thermal, optical, and electrochemical properties. nih.gov Dione derivatives are also investigated for their optical properties, such as their optical band gap, refractive index, and absorbance, which are critical for their application in optoelectronic devices like photodetectors. researchgate.netresearchgate.net Research into π-expanded 1,3-diketones has shown their potential as two-photon absorption materials, which can be used in high-resolution 3D printing (two-photon polymerization). rsc.org

Table 2: Performance of Select Dione-Based Organic Semiconductors

| Dione Scaffold | Application | Key Performance Metric |

|---|---|---|

| Benzo[i]pentahelicene-3,6-dione | Organic Thin-Film Transistor (OTFT) | Hole mobility in the range of 10⁻⁵–10⁻⁷ cm²/Vs nih.gov |

| 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivative | Organic Field-Effect Transistor (OFET) | Hole mobility up to 0.012 cm² V⁻¹ s⁻¹ rsc.org |

| Diketopyrrolopyrrole (DPP)-based polymer | Organic Thin-Film Transistor (OTFT) | Record high hole mobility of 10.5 cm² V⁻¹ s⁻¹ reported for p-type polymers researchgate.net |

Potential as a Ligand or Scaffold in Catalysis

The carbonyl oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows dione-containing molecules to act as ligands in the formation of metal complexes, which can have significant catalytic activity. For example, novel ligands based on cyclohexane-1,3-dione have been synthesized and complexed with metals like copper(II) and zinc(II). nih.gov The resulting metal complexes can act as catalysts for various chemical transformations, such as the peroxidative oxidation of cyclohexane. mdpi.com

The ability of hydrazone derivatives of cyclohexane-1,3-dione to coordinate with transition metals through either their enolic or ketonic forms highlights their versatility as ligands. nih.gov The structure of the ligand plays a crucial role in determining the electronic state and coordination environment of the metal center, which in turn dictates the functionality and efficiency of the catalyst. nih.gov

Beyond direct coordination, the dione structure can serve as a scaffold in asymmetric catalysis. By building a more complex chiral environment around the dione core, it is possible to create catalysts that facilitate stereoselective reactions. nih.gov Asymmetric catalytic cascade reactions, for instance, can be used to construct complex molecular scaffolds with high efficiency and stereoselectivity. acs.orgrsc.org The rigid structure provided by the cyclohexyl group combined with the reactive dione functionality could be advantageous in designing such sophisticated catalytic systems.

Development of Novel Chemical Reagents and Methodologies

The inherent reactivity of 1,5-diketones makes them central to the development of new synthetic methodologies. Numerous strategies have been devised for the synthesis of 1,5-diketones themselves, including transition-metal-free one-pot methods and nickel-catalyzed C-C couplings. nih.govchemistryviews.org These methods are often prized for their efficiency, use of inexpensive starting materials, and environmental friendliness. nih.govnih.gov

Once formed, 1,5-diketones and related structures like cyclohexane-1,3-dione are versatile reagents for further transformations. researchgate.netscribd.com They are used in cascade reactions, which are highly efficient processes where multiple chemical bonds are formed in a single operation without isolating intermediates. acs.org For example, organocatalytic cascade reactions involving α,β-unsaturated aldehydes can lead to the construction of complex polycyclic scaffolds with multiple stereocenters in a single step. rsc.org

The loading and concentration of reactants like 1,3-cyclohexanedione have been shown to significantly affect reaction rates and the amount of catalyst required for a given transformation. acs.org Understanding these factors is crucial for optimizing existing reactions and developing new, more efficient synthetic protocols. The development of novel methodologies using dione-based starting materials continues to be an active area of research, aiming to create new heterocyclic compounds and complex molecular architectures. researchgate.netchemistryworld.com

Future Perspectives and Research Directions for 1 Cyclohexylheptane 2,6 Dione

Exploration of Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 1-Cyclohexylheptane-2,6-dione is a critical area for future research. Controlling the three-dimensional arrangement of atoms is paramount in fields like medicinal chemistry and materials science, where a molecule's specific shape dictates its function.

Future work should focus on developing novel catalytic systems that can achieve high yields and stereoselectivity. This could involve the use of chiral catalysts to direct the formation of a particular enantiomer or diastereomer. The exploration of enzymatic reactions, which are known for their high specificity, could also provide a powerful tool for stereoselective synthesis. A comparative study of different synthetic approaches would be invaluable in identifying the most efficient and scalable methods.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new applications. In situ spectroscopic techniques offer a window into these processes as they happen, providing real-time data on the formation of intermediates and transition states.

Techniques such as photoionization and photoelectron photoion coincidence spectroscopy can be employed to detect and identify reactive intermediates like radicals and carbenes during a reaction. rsc.org Applying these advanced methods to the study of dione (B5365651) reactions could provide unprecedented insights into the underlying mechanisms, paving the way for more controlled and efficient chemical transformations. rsc.orgd-nb.inforuhr-uni-bochum.denih.gov

Integration of Machine Learning and AI in Predicting Dione Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and molecular properties. neurips.ccarocjournal.comnips.ccnih.govarxiv.org For this compound, ML models could be trained on datasets of related dicarbonyl compounds to predict its reactivity under various conditions.

Neural networks, a type of ML algorithm, have shown particular promise in modeling the complex, non-linear relationships that govern chemical reactions. arocjournal.com By learning from large datasets, these models can predict reaction yields and identify optimal conditions with a high degree of accuracy, significantly reducing the need for extensive trial-and-error experimentation. arocjournal.com This approach could accelerate the discovery of new reactions and applications for this compound.

Design of Novel Materials Utilizing the this compound Scaffold

The 1,5-dicarbonyl motif present in this compound makes it a versatile building block for the synthesis of more complex molecules and materials. This structural feature is found in a variety of compounds and can be used to construct new ring systems and polymers.

Future research could explore the use of this compound as a precursor for the synthesis of novel polymers, coordination complexes, and functional materials. For instance, the dione's reactive carbonyl groups could be used in condensation reactions to form long-chain polymers with unique properties. The cyclohexane (B81311) ring also provides a bulky, lipophilic component that could be exploited to control the solubility and self-assembly of resulting materials.

Challenges and Opportunities in Scaling Up this compound Synthesis

Transitioning a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. uk-cpi.comreddit.comdrugdiscoverytrends.comnih.gov For this compound, key considerations will include reaction kinetics, heat transfer, and purification methods at a larger scale.

Potential Challenges in Scale-Up:

| Challenge | Description |

| Heat Management | Exothermic reactions that are easily controlled in the lab can become difficult to manage in large reactors, potentially leading to side reactions or safety hazards. |

| Mixing Efficiency | Ensuring uniform mixing of reactants in a large vessel is crucial for consistent product quality and yield. |

| Downstream Processing | Isolating and purifying the final product at scale can be complex and costly. |

| Reagent Availability and Cost | The cost and availability of starting materials and reagents in large quantities can impact the economic viability of the process. uk-cpi.com |

Despite these challenges, scaling up the synthesis of this compound also presents opportunities for process optimization and the development of more sustainable and cost-effective manufacturing methods. The development of a robust and scalable synthesis will be crucial for enabling the widespread use of this compound in future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.